7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
Description
7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazol-2-one core structure substituted with bromo (Br) at position 7, methyl (CH₃) at the nitrogen atom (position 1), and trifluoromethyl (CF₃) at position 5 (Figure 1). Its molecular formula is C₉H₅BrF₃N₂O, with a molecular weight of 294.05 g/mol (calculated). The compound is commercially available with 97% purity, indicating its relevance in medicinal and synthetic chemistry .
The benzodiazol-2-one scaffold is structurally analogous to benzodiazepines, which are known for central nervous system (CNS) activity, including anticonvulsant and anxiolytic effects . The electron-withdrawing substituents (Br and CF₃) at positions 7 and 5, respectively, are hypothesized to enhance biological activity by modulating electronic properties and receptor binding .
Properties
IUPAC Name |
4-bromo-3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c1-15-7-5(10)2-4(9(11,12)13)3-6(7)14-8(15)16/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVJJKLELBSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazole core with bromine and trifluoromethyl substituents, which are known to influence its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Protein–Protein Interactions (PPIs) : These compounds can disrupt critical interactions within cellular signaling pathways, potentially affecting cancer cell proliferation.
- DNA Intercalation : Some studies suggest that benzodiazole derivatives may intercalate into DNA, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Recent studies have assessed the anticancer activity of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Panc-1 (pancreatic) | 0.051 | |
| AsPC-1 (pancreatic) | 0.066 | |
| WI38 (normal fibroblast) | 0.36 |
These results indicate that the compound exhibits significant cytotoxicity against pancreatic cancer cells while showing a relatively higher IC50 value for normal fibroblasts, suggesting a degree of selectivity for cancerous cells.
Mechanistic Insights
The mechanism behind the anticancer activity may involve:
- Cell Cycle Arrest : Compounds like this one can induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in tumor cells.
Case Studies and Research Findings
A notable study highlighted the effects of similar benzodiazole derivatives on pancreatic cancer models. The findings suggested that these compounds could effectively inhibit tumor growth in vivo, providing a basis for further development as therapeutic agents.
Example Study
In a comparative study involving various benzodiazole derivatives, researchers found that modifications at the 5-position significantly affected anticancer potency. The study concluded that the presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them more effective against tumor cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on substituent contributions.
Substituent Impact on Bioactivity
- For example, trifluoromethyl groups are known to improve lipophilicity and resistance to oxidative metabolism, which may prolong the compound’s half-life .
- Methyl Group (N1): The 1-methyl substitution likely reduces polarity, improving blood-brain barrier penetration compared to unsubstituted analogues .
Core Structure Variations
- Benzodiazol-2-one vs. Benzodiazepin-2-one: The benzodiazol-2-one core lacks the seven-membered diazepine ring present in benzodiazepines, which may reduce sedative effects while retaining anticonvulsant properties .
- Benzoxazole Derivatives: Compounds like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () exhibit lower CNS activity due to the electron-deficient benzoxazole core, which may limit receptor interactions .
Preparation Methods
Method Overview:
- Starting Material: 2-Amino-phenyl derivatives bearing bromine and trifluoromethyl groups.
- Reaction Conditions: Condensation with carbonyl compounds followed by cyclization under acidic or basic conditions.
- Key Steps:
- Nucleophilic attack by amino groups on electrophilic carbonyl centers.
- Cyclization facilitated by heating or microwave irradiation.
- Final oxidation or aromatization to form the benzodiazepine core.
Research Findings:
- Eckstein et al. (2007) demonstrated the synthesis of benzimidazol-2-ones via Lossen rearrangement, which can be adapted for benzodiazepine synthesis by modifying the starting materials to include brominated and trifluoromethylated derivatives.
Modified Lossen Rearrangement for Benzodiazepine Derivatives
A notable approach involves the Lossen rearrangement , which transforms hydroxamic acids into heterocyclic compounds, including benzodiazepines.
Procedure:
- Starting Material: Hydroxamic acids derived from 2-aminobenzamides.
- Reaction Conditions:
- Heating at 130–140°C.
- Use of formamide modifications to facilitate rearrangement.
- Outcome: Formation of benzodiazepin-2-one derivatives with high yields.
Research Data:
- Eckstein et al. (2007) reported that short heating of anthranilohydroxamic acids yields benzimidazol-2-ones, a similar heterocyclic core.
Palladium-Catalyzed Cross-Coupling and Functionalization
Recent advances include the use of palladium-catalyzed cross-coupling reactions to introduce bromine and trifluoromethyl groups onto benzodiazepine precursors.
Method Highlights:
- Starting Material: 2-Amino-benzodiazepine derivatives.
- Reaction Conditions:
- Palladium catalysts (e.g., Pd(PPh₃)₄).
- Reagents like trifluoromethylating agents (e.g., Togni’s reagent).
- Solvent: DMF or DMSO.
- Elevated temperatures (100–160°C).
Research Findings:
- Patented methods describe the synthesis of 7-bromo derivatives via selective bromination of benzodiazepine intermediates, followed by trifluoromethylation at the 5-position.
Key Reaction Parameters and Data Table
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of amino ketones | 2-Amino-phenyl derivatives | Acidic or basic catalysts | Heat, microwave | 60–85% | Efficient for benzodiazepine core |
| Lossen rearrangement | Hydroxamic acids | Heat (~130°C) | Solvent: DMF | 45–70% | Suitable for heterocycle formation |
| Palladium-catalyzed cross-coupling | Benzodiazepine precursors | Pd catalysts, CF₃ reagents | 100–160°C | 50–75% | Precise functionalization |
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 130–160°C for rearrangement and cross-coupling steps.
- Solvent Choice: DMF and DMSO are preferred for their high boiling points and ability to stabilize reactive intermediates.
- Catalysts: Transition metal catalysts like palladium significantly improve yields and selectivity.
- Purification: Column chromatography and recrystallization are standard for isolating pure benzodiazepine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one, and how is purity confirmed?
- Methodology : The compound is synthesized via cyclization of brominated precursors with trifluoromethylating agents under controlled conditions. For example, bromination of benzodiazol-2-one derivatives is often achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or DCM . Purity is validated via HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy. X-ray crystallography (using SHELXL for refinement) can confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, with trifluoromethyl groups showing distinct 19F coupling patterns.
- X-ray Diffraction : Resolves crystal packing and bond angles, validated via SHELX software .
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, especially for bromine (characteristic 1:1 isotope ratio) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the benzodiazol-2-one core be addressed?
- Methodology : Regioselectivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) directing bromination to meta/para positions. Computational modeling (DFT calculations) predicts reactive sites, while experimental validation uses competitive reactions monitored by 19F NMR kinetics . For example, highlights unexpected reactivity in structurally similar trifluoromethylated compounds, emphasizing the need for kinetic studies over thermodynamic predictions.
Q. What strategies mitigate thermal instability during storage or reaction conditions?
- Methodology : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. Storage under inert atmospheres (argon) at –20°C minimizes degradation. Stabilizing agents like radical inhibitors (e.g., BHT) are added to reaction mixtures to prevent autoxidation of the benzodiazol-2-one core .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of CF3 reduces electron density at adjacent positions, complicating Suzuki-Miyaura couplings. Ligand screening (e.g., SPhos or XPhos) enhances catalytic efficiency. Kinetic studies (via 31P NMR) track palladium intermediate formation, while Hammett plots correlate substituent effects with reaction rates .
Q. How can computational modeling optimize reaction pathways for derivative synthesis?
- Methodology : Density Functional Theory (DFT) calculates transition states and activation energies for plausible pathways (e.g., SNAr vs. radical mechanisms). Software like Gaussian or ORCA integrates with crystallographic data from SHELXL-refined structures to validate computational predictions .
Data Analysis & Contradictions
Q. How to resolve discrepancies between predicted and observed reactivity in trifluoromethylated heterocycles?
- Case Study : reports a trifluoromethylated iodonium reagent with higher-than-expected reactivity despite unfavorable cyclic voltammetry (CV) data. Resolution involves 19F NMR kinetic profiling to identify hidden intermediates and revise mechanistic models. Multi-technique validation (CV, NMR, DSC) reconciles data conflicts .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodology : Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry). ANOVA (Analysis of Variance) tests batch-to-batch variability, while Grubbs’ test detects outliers in yield data .
Safety & Environmental Considerations
Q. What protocols ensure safe handling of brominated benzodiazol-2-one derivatives?
- Methodology :
- PPE : Gloves, goggles, and fume hoods are mandatory due to bromine’s volatility and toxicity.
- Waste Disposal : Brominated byproducts are treated with sodium thiosulfate to neutralize reactive bromine before disposal .
- Environmental Impact : Aquatic toxicity assays (e.g., Daphnia magna tests) assess ecotoxicological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
